

Amcasertib in Advanced Solid Tumors: A Comparative Analysis of Clinical Trial Outcomes

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Compound of Interest

Compound Name: Amcasertib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and patient outcomes for **Amcasertib** (BBI-503), a first-in-class cancer stemness kinase inhibitor, with alternative standard-of-care therapies. The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals engaged in the field of oncology.

Overview of Amcasertib

Amcasertib is an orally administered small molecule inhibitor that targets multiple serine-threonine kinases involved in cancer stem cell (CSC) pathways. By inhibiting these kinases, **Amcasertib** disrupts key signaling cascades, including the Nanog and β -catenin pathways, which are crucial for the self-renewal and survival of CSCs. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

Clinical Performance of Amcasertib

Amcasertib has been evaluated in Phase I and II clinical trials for various advanced solid tumors, most notably in head and neck cancers and adenoid cystic carcinoma.

Amcasertib in Advanced Head and Neck Cancers

A Phase 1b/2 study (NCT01781455) evaluated **Amcasertib** in patients with advanced, pre-treated head and neck cancers, including squamous cell carcinoma (HNSCC) and salivary or parotid gland cancers.[1]

Table 1: Efficacy and Safety of **Amcasertib** in Advanced Head and Neck Cancers[1]

Endpoint	Amcasertib (n=21)
Objective Response Rate (ORR)	13%
Disease Control Rate (DCR)	50%
Median Overall Survival (mOS)	7.2 months
12-Month Overall Survival	38%
Grade 3 Adverse Events	Diarrhea (19%), Nausea (5%)

Amcasertib in Advanced Adenoid Cystic Carcinoma (ACC)

The same Phase 1b/2 study (NCT01781455) included an expansion cohort for patients with advanced adenoid cystic carcinoma.[2][3]

Table 2: Efficacy and Safety of **Amcasertib** in Advanced Adenoid Cystic Carcinoma[2]

Endpoint	Amcasertib (n=14)
Disease Control Rate (DCR)	86%
Prolonged Disease Control (≥ 6 months)	57%
Median Overall Survival (mOS)	28.3 months
12-Month Overall Survival	79%
Grade 3 Adverse Events	Diarrhea (7%)
Grade 4 Adverse Events	None reported

Comparison with Alternative Therapies

A direct head-to-head comparison of **Amcasertib** with other treatments is not available from current clinical trial data. However, a comparative overview can be established by examining the results of clinical trials for standard-of-care therapies in similar patient populations.

Advanced Head and Neck Squamous Cell Carcinoma (HNSCC)

For patients with recurrent or metastatic HNSCC, standard-of-care options include immunotherapy with checkpoint inhibitors like pembrolizumab and nivolumab, or the EXTREME regimen (platinum-based chemotherapy, 5-fluorouracil, and cetuximab).

Table 3: Comparison of **Amcasertib** with Standard-of-Care Therapies in Advanced HNSCC

Treatment	Trial	Objective Response Rate (ORR)	Median Overall Survival (mOS)
Amcasertib	NCT01781455 (Phase 1b/2)	13%	7.2 months
Pembrolizumab	KEYNOTE-048 (CPS ≥ 20)	43%	14.9 months
Pembrolizumab + Chemo	KEYNOTE-048 (Total Population)	36%	13.0 months
EXTREME Regimen	KEYNOTE-048	36%	10.7 months
Nivolumab	CheckMate 141	13.3%	7.5 months
Standard Therapy (Investigator's Choice)	CheckMate 141	5.8%	5.1 months

Note: Patient populations and study designs vary across trials, so direct comparisons should be interpreted with caution.

Advanced Adenoid Cystic Carcinoma (ACC)

There is no established standard-of-care systemic therapy for advanced ACC. Treatment options often include cytotoxic chemotherapy or targeted therapies like lenvatinib.

Table 4: Comparison of **Amcasertib** with Other Systemic Therapies in Advanced ACC

Treatment	Trial/Study	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (mOS)
Amcasertib	NCT01781455 (Phase 1b/2)	Not Reported (DCR: 86%)	Not Reported	28.3 months
Lenvatinib	Phase II	15.6%	17.5 months	Not Reached
Cisplatin + Vinorelbine	Phase II	44% (CR+PR)	Not Reported	Not Reported

Note: Data for cisplatin + vinorelbine is from a smaller, older study and should be interpreted with caution.

Experimental Protocols

Amcasertib Clinical Trial (NCT01781455) - Key Methodologies

- Study Design: Phase 1b/2, open-label, dose-escalation and expansion cohort study.
- Patient Population: Patients with advanced, pre-treated solid tumors, including specific cohorts for head and neck cancers and adenoid cystic carcinoma.
- Intervention: **Amcasertib** administered orally, once or twice daily, in continuous 28-day cycles. Doses ranged from 10 mg to 300 mg total daily.
- Evaluation: Tumor imaging was evaluated per RECIST 1.1 guidelines every 8 weeks. Adverse events were categorized according to CTCAE v4.03.

KEYNOTE-048 (Pembrolizumab in HNSCC) - Key Methodologies

- Study Design: Phase III, randomized, open-label trial.
- Patient Population: Patients with recurrent or metastatic HNSCC who had not previously received systemic therapy for advanced disease.
- Intervention: Patients were randomized to receive pembrolizumab monotherapy, pembrolizumab in combination with platinum-based chemotherapy and 5-fluorouracil, or the EXTREME regimen.
- Evaluation: The primary endpoint was overall survival. Tumor responses were assessed by RECIST 1.1.

CheckMate 141 (Nivolumab in HNSCC) - Key Methodologies

- Study Design: Phase III, randomized, open-label trial.
- Patient Population: Patients with recurrent or metastatic HNSCC that had progressed within 6 months of platinum-based chemotherapy.
- Intervention: Patients were randomized to receive nivolumab or investigator's choice of standard single-agent systemic therapy (methotrexate, docetaxel, or cetuximab).
- Evaluation: The primary endpoint was overall survival. Tumor responses were assessed by RECIST 1.1.

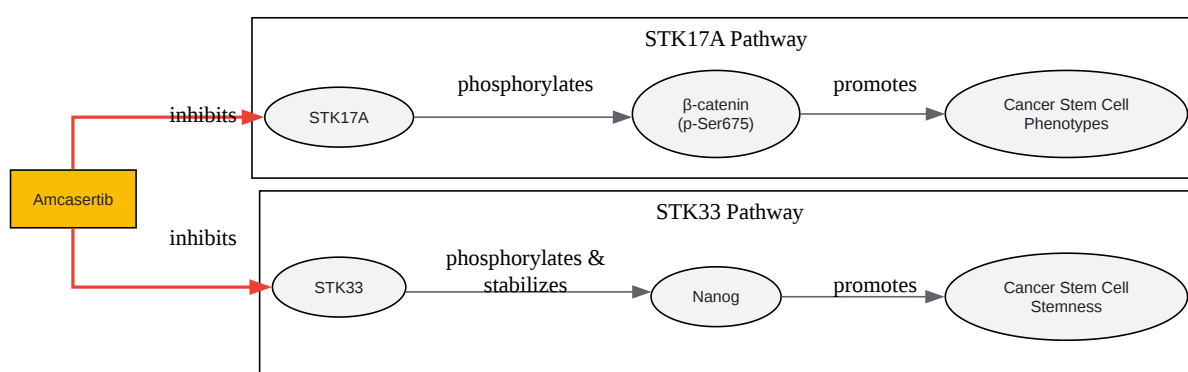
Lenvatinib in ACC (Phase II) - Key Methodologies

- Study Design: Phase II, single-arm, open-label trial.
- Patient Population: Patients with progressive, recurrent or metastatic adenoid cystic carcinoma.
- Intervention: Lenvatinib administered orally at a starting dose of 24 mg daily.

- Evaluation: The primary endpoint was the overall response rate, assessed by RECIST 1.1.

Mechanism of Action and Signaling Pathways

Amcasertib's mechanism of action is centered on the inhibition of cancer stemness pathways. Preclinical studies have identified its role in targeting specific serine-threonine kinases.

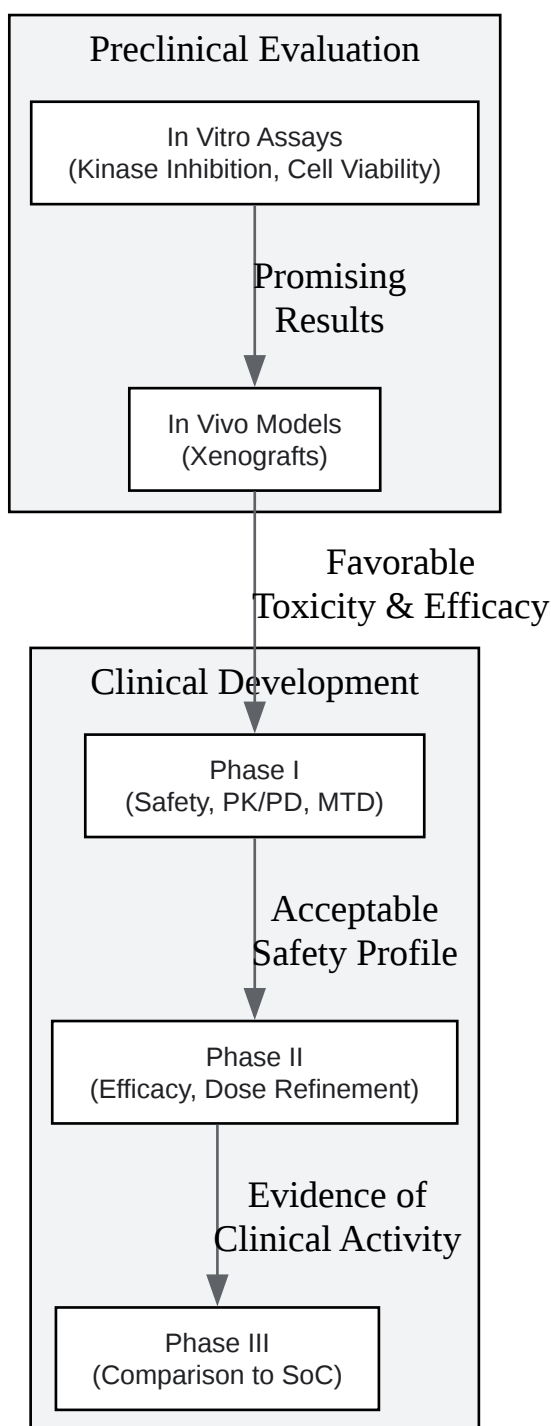


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Figure 1: **Amcasertib**'s inhibition of STK17A and STK33 pathways.

Preclinical models indicate that **Amcasertib** potently inhibits Serine Threonine Kinase 17A (STK17A), which in turn prevents the phosphorylation of β-catenin at serine 675, a key step in promoting cancer stem cell phenotypes. Additionally, **Amcasertib** has been shown to suppress Nanog, a critical transcription factor for stemness, by inhibiting STK33, a kinase that directly interacts with and stabilizes Nanog through phosphorylation.

The following diagram illustrates the experimental workflow for evaluating a novel kinase inhibitor like **Amcasertib**.



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Figure 2: General experimental workflow for kinase inhibitor development.

Conclusion

Amcasertib has demonstrated clinical safety and encouraging anti-cancer activity in heavily pre-treated patients with advanced head and neck cancers and adenoid cystic carcinoma. In ACC, the prolonged disease control and survival data are particularly noteworthy in a disease with limited treatment options. For HNSCC, while the ORR appears modest, the observed disease control and survival in a refractory population warrant further investigation.

Comparisons with standard-of-care therapies are challenging due to the lack of direct comparative trials. In HNSCC, immunotherapy has shown significant survival benefits in the first-line setting for patients with PD-L1 expressing tumors. In ACC, lenvatinib has also shown promising activity.

The unique mechanism of action of **Amcasertib**, targeting cancer stemness pathways, suggests its potential as a monotherapy or in combination with other agents to overcome resistance and improve long-term outcomes. Further clinical evaluation, including randomized controlled trials, is necessary to definitively establish the role of **Amcasertib** in the treatment landscape of these and other solid tumors.

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References

- 1. ascopubs.org [ascopubs.org]
- 2. The ASCO Post [ascopost.com]
- 3. Phase II Study of Lenvatinib in Patients With Progressive, Recurrent or Metastatic Adenoid Cystic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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